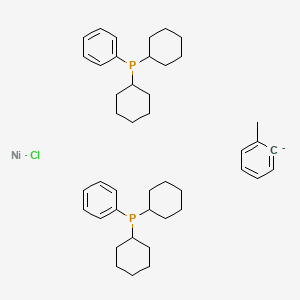
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is a complex organophosphorus compound that combines the properties of chloronickel, dicyclohexyl(phenyl)phosphane, and methylbenzene
Mecanismo De Acción
Target of Action
Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is primarily used as an air-stable nickel precatalyst . Its primary targets are terminal alkenes, which are unsaturated hydrocarbons .
Mode of Action
This compound acts as a precatalyst for the internally-selective benzylation of terminal alkenes . Benzylation is a type of alkylation reaction where a benzyl group is introduced into an organic compound. In this case, the terminal alkenes undergo benzylation, resulting in substituted allylbenzene derivatives .
Result of Action
The primary result of the action of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is the formation of substituted allylbenzene derivatives through the internally-selective benzylation of terminal alkenes . This transformation provides rapid, convergent access to these derivatives in high yield and with regioselectivity greater than 95:5 in nearly all cases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene typically involves the reaction of chloronickel with dicyclohexyl(phenyl)phosphane in the presence of methylbenzene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chloronickel moiety is replaced by other metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted metal complexes.
Aplicaciones Científicas De Investigación
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphenylphosphine: A similar compound with a different metal center.
Chlorodicyclohexylphosphine: Another related compound with a different substituent on the phosphorus atom.
Cyclohexyldiphenylphosphine: A compound with a similar structure but different substituents on the phosphorus atom.
Uniqueness
Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is unique due to its combination of chloronickel and dicyclohexyl(phenyl)phosphane, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various metal centers and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61ClNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














